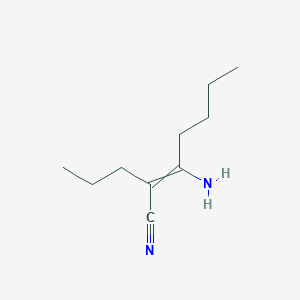
3-Amino-2-propylhept-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-propylhept-2-enenitrile is an organic compound characterized by the presence of an amino group, a nitrile group, and a double bond within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-propylhept-2-enenitrile can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of a suitable haloalkane with ammonia under controlled conditions can yield the desired amine . Another method involves the reductive amination of aldehydes or ketones, where the carbonyl compound reacts with an amine in the presence of a reducing agent to form the amine product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-propylhept-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be employed.
Major Products
The major products formed from these reactions include oximes, primary amines, and substituted amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Amino-2-propylhept-2-enenitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-2-propylhept-2-enenitrile involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the nitrile group can participate in nucleophilic addition reactions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-propylhept-2-enamide
- 3-Amino-2-propylhept-2-enol
- 3-Amino-2-propylhept-2-enone
Properties
CAS No. |
49689-62-5 |
|---|---|
Molecular Formula |
C10H18N2 |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
3-amino-2-propylhept-2-enenitrile |
InChI |
InChI=1S/C10H18N2/c1-3-5-7-10(12)9(8-11)6-4-2/h3-7,12H2,1-2H3 |
InChI Key |
IEKMQZVBVHDCMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=C(CCC)C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


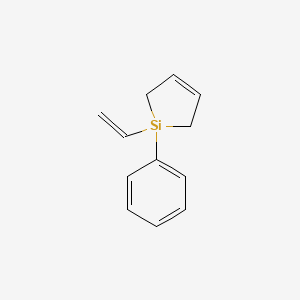
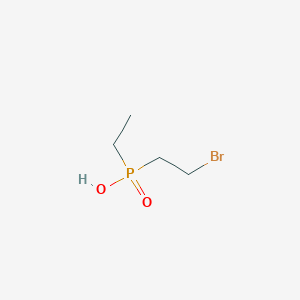
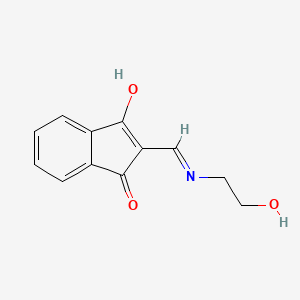
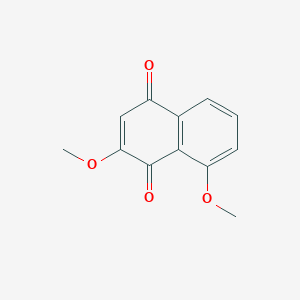
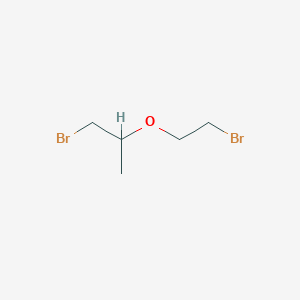
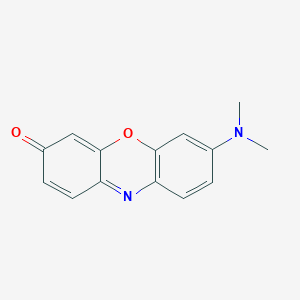



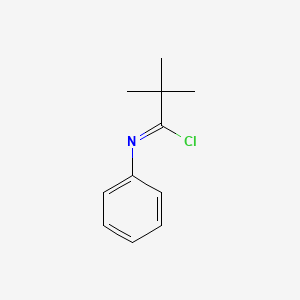
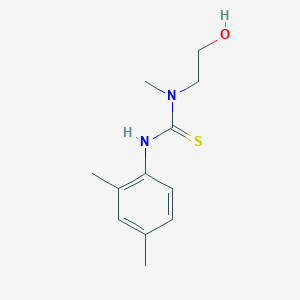

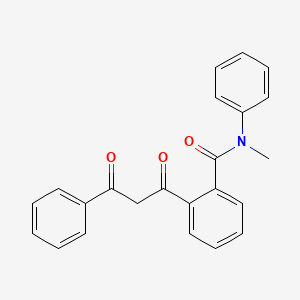
![5,7-dichloro-2-[4-[(E)-2-(4-phenylphenyl)ethenyl]phenyl]-1-benzofuran](/img/structure/B14652149.png)
